2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a cyanocyclohexyl group, and an acetamide moiety. Its molecular formula is C17H20N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. For instance, some derivatives have been shown to inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)acetamide: This compound shares the acetylphenyl group but lacks the cyanocyclohexyl moiety.
2-cyano-N-(2-nitrophenyl)acetamide: This compound features a cyano group and a nitrophenyl group, making it structurally similar.
3-aminoacetanilide: This compound has an amino group and an acetanilide structure, similar to the acetamide moiety in the target compound.
Uniqueness
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-acetylanilino)-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(21)14-7-3-4-8-15(14)19-11-16(22)20-17(12-18)9-5-2-6-10-17/h3-4,7-8,19H,2,5-6,9-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVMQXKMQGSFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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